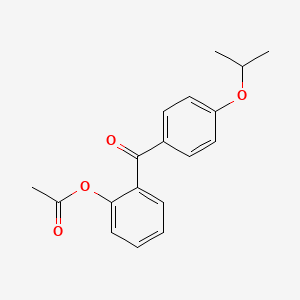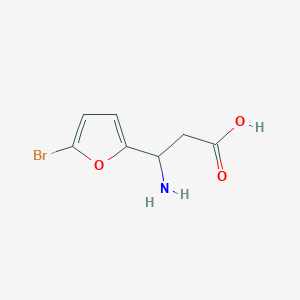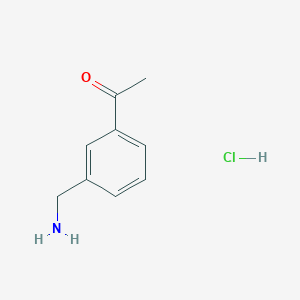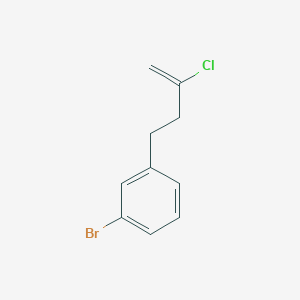
2-Acetoxy-4'-isopropoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Acetoxy-4'-isopropoxybenzophenone is a chemical derivative of benzophenone, which is characterized by the presence of acetoxy and isopropoxy functional groups attached to the benzene rings. While the provided papers do not directly discuss 2-Acetoxy-4'-isopropoxybenzophenone, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the manipulation of functional groups to achieve the desired molecular structure. For instance, the synthesis of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone (Z-isomer) was achieved, and its subsequent reactions led to the formation of phenylpropenoic acid derivatives . This suggests that the synthesis of 2-Acetoxy-4'-isopropoxybenzophenone could involve similar strategies, such as the use of acetoxy and isopropoxy precursors in a controlled synthetic pathway.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Acetoxy-4'-isopropoxybenzophenone has been confirmed using techniques like NMR spectroscopy and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents, which is crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions of related compounds involve transformations such as basic hydrolysis and treatment with acetic acid, leading to the formation of different phenylpropenoic acid derivatives . Additionally, photochemical synthesis and transacylation reactions have been observed, as in the case of the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate to yield various benzophenone derivatives . These reactions indicate the potential reactivity of 2-Acetoxy-4'-isopropoxybenzophenone under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their functional groups. For example, the stability of these compounds can vary significantly, as seen with 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, which is not stable on silica gel and isomerizes to a different compound . This suggests that the physical properties such as stability, solubility, and melting point of 2-Acetoxy-4'-isopropoxybenzophenone would also be affected by its acetoxy and isopropoxy groups.
Applications De Recherche Scientifique
Environmental Detection and Analysis
A study detailed the determination of hydroxylated benzophenone UV absorbers in environmental water samples, including derivatives of 2-hydroxybenzophenone, using solid-phase extraction and liquid chromatography-tandem mass spectrometry. This research is critical for assessing the environmental impact and distribution of such compounds, which include 2-Acetoxy-4'-isopropoxybenzophenone analogues, in aquatic environments (Negreira et al., 2009).
Photochemical Behaviors
Another study explored the photochemical processes induced by irradiation of hydroxybenzophenones, revealing insights into their behavior under different solvent conditions. This research has implications for understanding the photochemical stability and reactivity of 2-Acetoxy-4'-isopropoxybenzophenone, particularly in relation to its applications in UV protection and materials science (Barsotti et al., 2015).
Chemical Synthesis and Structural Analysis
Research on the synthesis and structure of related compounds, such as 4-(4′-Acetoxybenzylidine)-2-methyl-5-oxazolone, provides valuable insights into the chemical behavior and potential applications of 2-Acetoxy-4'-isopropoxybenzophenone. This includes its role in forming phenylpropenoic acid derivatives through hydrolysis and acetylation processes, showcasing the compound's versatility in synthetic organic chemistry (Haasbroek et al., 2003).
Potential in Material Science
The generation of acetoxy(alkoxy)-carbenes from related oxadiazoles and their use in synthesizing other molecules highlights the potential application of 2-Acetoxy-4'-isopropoxybenzophenone in material science, particularly in the development of new polymers and organic materials with tailored properties (Warkentin, 2009).
Propriétés
IUPAC Name |
[2-(4-propan-2-yloxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(2)21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(3)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVSYCXDYVSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641577 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-38-1 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)








![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)
